Dimethyl iminodiacetate hydrochloride

Catalog No.
S714590
CAS No.
39987-25-2
M.F
C6H12ClNO4
M. Wt
197.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl iminodiacetate hydrochloride

CAS Number

39987-25-2

Product Name

Dimethyl iminodiacetate hydrochloride

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate;hydrochloride

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

InChI

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-7-4-6(9)11-2;/h7H,3-4H2,1-2H3;1H

InChI Key

IIWYYIACSUPJCN-UHFFFAOYSA-N

SMILES

COC(=O)CNCC(=O)OC.Cl

Canonical SMILES

COC(=O)CNCC(=O)OC.Cl

Dimethyl iminodiacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO₄ and a molecular weight of 197.62 g/mol. It is classified as a hydrochloride salt of dimethyl iminodiacetate, appearing as a white to almost white powder or crystalline solid. This compound is primarily utilized in laboratory settings for various

  • Metal Chelation

    The molecule possesses two acetate groups and a central amine group, capable of forming complexes with various metal ions. Research in coordination chemistry could investigate DMID-HCl's ability to chelate specific metals, potentially leading to applications in metal separation or decontamination processes [].

  • Organic Synthesis

    DMID-HCl's structure incorporates reactive functionalities like the ester groups. Organic chemists might explore its use as a building block for the synthesis of more complex molecules with desired properties. This could involve reactions like hydrolysis or condensation to create novel organic compounds.

  • Biological Studies

    The impact of DMID-HCl on biological systems remains relatively unexplored. Researchers might investigate its potential interactions with enzymes or cellular processes. However, it's important to note that DMID-HCl is currently sold for research use only and its safety profile for biological applications is not well established [].

, including:

  • Oxidation: This compound can undergo oxidation reactions, which may involve the conversion of its functional groups into more oxidized forms.
  • Hydrolysis: It can react with water under acidic or basic conditions, leading to the formation of different products.
  • Esterification: The compound can participate in esterification reactions with alcohols, forming esters.

These reactions are essential for its utility in organic synthesis and medicinal chemistry .

Dimethyl iminodiacetate hydrochloride can be synthesized through several methods:

  • Direct Reaction: The compound can be prepared by reacting dimethylamine with chloroacetic acid in the presence of a suitable solvent.
  • Methylation: Methylation of iminodiacetic acid using dimethyl sulfate or similar methylating agents can yield dimethyl iminodiacetate, which is then converted to its hydrochloride form.
  • Acid-Base Neutralization: The hydrochloride salt can be formed by neutralizing dimethyl iminodiacetate with hydrochloric acid.

These methods highlight the versatility of synthetic routes available for producing this compound .

Dimethyl iminodiacetate hydrochloride has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Research: The compound may be explored for potential drug development due to its structural properties.
  • Laboratory Reagent: It is commonly used in analytical chemistry for various assays and experiments.

Its role in these applications underscores its importance in both academic and industrial chemistry .

Several compounds share structural similarities with dimethyl iminodiacetate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Iminodiacetic AcidC₄H₅N₃O₄Lacks methyl groups; used as a chelating agent
Dimethyl GlyoxylateC₄H₆O₄Contains two carbonyl groups; used in organic synthesis
Diethyl IminodiacetateC₈H₁₁N₃O₄Ethyl groups replace methyl; different solubility properties

Dimethyl iminodiacetate hydrochloride stands out due to its specific methylation pattern and hydrochloride form, which may influence its solubility and reactivity compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

39987-25-2

Dates

Modify: 2023-08-15

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